Cas no 34217-65-7 (2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene)
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-bromobut-3-enyl)-3,5-dimethoxy-benzene
- LogP
- 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene
-
- MDL: MFCD09801200
- Inchi: InChI=1S/C12H15BrO2/c1-9(13)4-5-10-6-11(14-2)8-12(7-10)15-3/h6-8H,1,4-5H2,2-3H3
- InChI Key: NMJOAAUBDNOPBD-UHFFFAOYSA-N
- SMILES: C=C(CCC1=CC(=CC(=C1)OC)OC)Br
Computed Properties
- Exact Mass: 270.02555
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
Experimental Properties
- Density: 1.282
- Boiling Point: 330.9°C at 760 mmHg
- Flash Point: 138.4°C
- Refractive Index: 1.534
- PSA: 18.46
- LogP: 3.54500
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B065975-250mg |
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene |
34217-65-7 | 250mg |
$ 365.00 | 2022-06-07 | ||
| TRC | B065975-500mg |
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene |
34217-65-7 | 500mg |
$ 605.00 | 2022-06-07 | ||
| abcr | AB360409-1 g |
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene, 97%; . |
34217-65-7 | 97% | 1g |
€794.30 | 2023-06-20 | |
| abcr | AB360409-2 g |
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene, 97%; . |
34217-65-7 | 97% | 2g |
€1065.20 | 2023-06-20 | |
| Fluorochem | 200457-2g |
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene |
34217-65-7 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 200457-5g |
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene |
34217-65-7 | 97% | 5g |
£1543.00 | 2022-03-01 | |
| abcr | AB360409-5 g |
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene, 97%; . |
34217-65-7 | 97% | 5g |
€2507.20 | 2023-06-20 | |
| abcr | AB360409-1g |
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene, 97%; . |
34217-65-7 | 97% | 1g |
€794.30 | 2025-02-21 | |
| abcr | AB360409-2g |
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene, 97%; . |
34217-65-7 | 97% | 2g |
€1065.20 | 2025-02-21 | |
| abcr | AB360409-5g |
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene, 97%; . |
34217-65-7 | 97% | 5g |
€2507.20 | 2025-02-21 |
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene Suppliers
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene
Research Briefing on 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene (CAS: 34217-65-7) in Chemical Biology and Pharmaceutical Applications
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene (CAS: 34217-65-7) is a synthetic organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its brominated butene backbone and dimethoxyphenyl substituents, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The compound's unique structural features enable it to participate in diverse chemical reactions, making it a valuable building block in medicinal chemistry.
One of the most notable applications of 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene is its role in the synthesis of resveratrol analogs. Resveratrol, a naturally occurring polyphenol, has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. Researchers have utilized 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene as a precursor to develop novel resveratrol derivatives with enhanced bioavailability and therapeutic efficacy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that these derivatives exhibit potent inhibitory effects on NF-κB signaling pathways, suggesting their potential as anti-inflammatory agents.
In addition to its applications in resveratrol analog synthesis, 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene has been employed in the development of kinase inhibitors. Kinases play a critical role in cellular signaling and are often implicated in cancer and other diseases. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported the use of this compound in the synthesis of small-molecule inhibitors targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. The study highlighted the compound's ability to introduce specific functional groups that enhance binding affinity and selectivity for kinase targets.
The synthetic versatility of 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene is further exemplified by its use in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are pivotal in the construction of complex molecular architectures, particularly in the context of drug discovery. A 2023 publication in Organic Letters detailed the efficient incorporation of this compound into palladium-catalyzed cross-coupling reactions, yielding high-value intermediates for pharmaceutical development. The study emphasized the compound's stability and reactivity under mild reaction conditions, making it a preferred choice for synthetic chemists.
Despite its promising applications, challenges remain in the large-scale production and purification of 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene. Recent advancements in flow chemistry and continuous manufacturing have addressed some of these issues, as reported in a 2024 article in Chemical Engineering Journal. The study demonstrated that continuous flow systems could improve yield and reduce waste generation during the synthesis of this compound, thereby enhancing its feasibility for industrial-scale applications.
In conclusion, 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene (CAS: 34217-65-7) represents a valuable tool in chemical biology and pharmaceutical research. Its diverse applications, ranging from resveratrol analog synthesis to kinase inhibitor development, underscore its importance in drug discovery. Ongoing research continues to explore new synthetic methodologies and therapeutic potentials, positioning this compound as a key player in the future of medicinal chemistry.
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